(E)-3-(2,3,4,5-四溴苯基)丙烯酸

描述

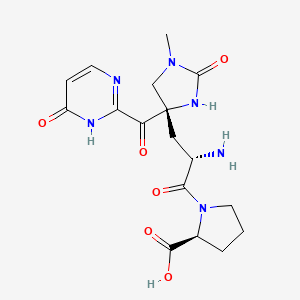

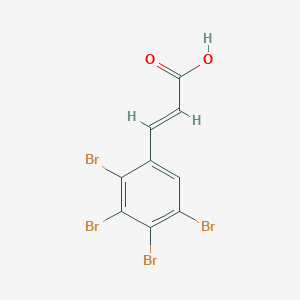

(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid, commonly referred to as TBPAA, is a type of organic compound found in many natural and synthetic products. It is a member of the phenylacrylic acid family and has been used extensively in research and development over the past few decades. TBPAA is known for its wide range of applications, from in vivo and in vitro studies to its use as a pharmaceutical agent. It is also known for its unique properties, such as its ability to act as a mild oxidant and its strong biological activity.

科学研究应用

1. 合成和材料表征

(E)-3-(2,3,4,5-四溴苯基)丙烯酸衍生物用于材料合成。例如,类似化合物(E)-3-(3,4-二羟基苯基)丙烯酸是从3,4-二甲氧基苯甲醛使用微波辐射和TMSCl/NaI/CH_3CN体系制备的。该过程涉及研究产物的最佳条件和结构表征,展示了其在合成化学中的实用性 (Fang & Ji, 2006)。

2. 聚合物研究

在聚合物研究中,乙烯-丙烯酸(E-AA)共聚物具有重要的工业意义。乙烯与丙烯酸及其衍生物的过渡金属催化共聚可以导致具有受控微结构和增强性能的材料。这展示了该化合物在开发具有特定机械和化学特性的先进材料方面的潜力 (Dai & Chen, 2018)。

3. 光电特性

研究丙烯酸衍生物的光电特性,为太阳能电池和其他电子器件的潜在应用提供了参考。例如,对2-氰基-3-[4-(二苯胺基)苯基]丙烯酸的研究揭示了其结构、光电和热力学特性,表明其作为非线性光学材料的适用性 (Fonkem et al., 2019)。

4. 腐蚀抑制

与(E)-3-(2,3,4,5-四溴苯基)丙烯酸密切相关的丙烯酰胺衍生物已被探索作为腐蚀抑制剂。它们在保护铜等金属在酸性环境中的效率突出,突显了类似丙烯酸化合物在腐蚀防护应用中的潜力 (Abu-Rayyan et al., 2022)。

5. 表面改性和材料科学

该化合物的衍生物已被用于材料的表面改性。例如,涂有类似丙烯酸衍生物的铁表现出增强的耐蚀性,表明(E)-3-(2,3,4,5-四溴苯基)丙烯酸在材料科学和表面工程中的潜力 (Zhang et al., 2009)。

作用机制

Target of Action

TBCA is a highly selective inhibitor of Casein Kinase II (CK2) . CK2 is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

TBCA interacts with CK2 by binding to it, thereby inhibiting its activity . This interaction results in changes in the cellular processes that CK2 is involved in, potentially leading to altered cell cycle progression, apoptosis, and transcription .

Biochemical Pathways

The inhibition of CK2 by TBCA affects various biochemical pathways. CK2 is involved in the regulation of the cell cycle and apoptosis, among other processes . Therefore, the inhibition of CK2 can lead to changes in these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of TBCA’s action are primarily related to its inhibition of CK2. By inhibiting CK2, TBCA can affect cell cycle progression, apoptosis, and transcription . These effects can potentially lead to changes in cell behavior and function .

属性

IUPAC Name |

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQCVOKYJWUBC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TBCA?

A1: The molecular formula of TBCA is C9H4Br4O2, and its molecular weight is 483.77 g/mol.

Q2: How does TBCA interact with its biological targets?

A2: While the precise mechanism of action is still under investigation, research suggests that TBCA inhibits Casein kinase 2 (CK2), an enzyme implicated in cell proliferation and cycle regulation. [] This inhibition leads to significant G2/M phase cell cycle arrest in prostate cancer cell lines. [] Further research is needed to fully elucidate TBCA's interactions with CK2 and other potential targets.

Q3: What are the downstream effects of TBCA's interaction with CK2?

A3: Inhibition of CK2 by TBCA in prostate cancer cells has been shown to significantly reduce cell proliferation and induce G2/M phase cell cycle arrest. [] These effects suggest that TBCA may have potential as an anti-cancer agent, but further research is required to confirm this.

Q4: Is there any spectroscopic data available for TBCA?

A4: While the provided research papers do not include specific spectroscopic data for TBCA, it's characterization likely involves techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help confirm the compound's structure and purity.

Q5: Does TBCA exhibit any catalytic properties?

A5: While the research provided doesn't focus on catalytic applications of TBCA, one study demonstrates the use of a structurally similar compound, tribromoisocyanuric acid (TBCA), as an effective reagent for halogenating electron-rich aromatics and carbonyl compounds. [] This suggests that TBCA, with its similar structure, might also possess unexplored catalytic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-(4-(Cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxybenzo[d]isoxazol-6-yl)methoxy)phenyl)propanoic acid](/img/structure/B1681860.png)

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)